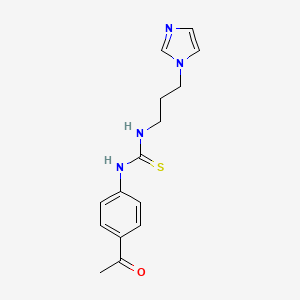

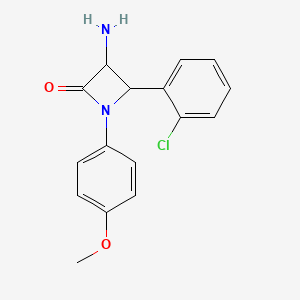

![molecular formula C26H45NO21 B14795246 N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-4-hydroxy-6-(hydroxymethyl)-5-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan](/img/structure/B14795246.png)

N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-4-hydroxy-6-(hydroxymethyl)-5-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lacto-N-neotetraose is a significant nonfucosylated human milk oligosaccharide. It is a linear tetrasaccharide composed of d-galactose, N-acetylglucosamine, d-galactose, and d-glucose. This compound is one of the most abundant neutral core human milk oligosaccharides, accounting for approximately 6% of the total human milk oligosaccharides . It has diverse health benefits, including prebiotic, immune-modulatory, anti-inflammatory, and intestinal epithelial maturation-promoting effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lacto-N-neotetraose can be synthesized through chemical and biological methods. Chemical synthesis involves multi-step reactions and expensive raw materials, making it less favorable for large-scale production . Biological synthesis, on the other hand, utilizes cheap carbon sources and intracellular renewable donors. The synthetic pathway of lacto-N-neotetraose has been constructed by co-expressing lactose permease, β-1,3-N-acetylglucosaminyltransferase, and β-1,4-galactosyltransferase in Bacillus subtilis . This method has shown significant improvements in yield through modular pathway engineering and enzyme expression optimization .

Industrial Production Methods: Industrial production of lacto-N-neotetraose has been achieved using engineered strains of Escherichia coli and Bacillus subtilis. These strains are optimized for high-level production by enhancing the supply of key precursors and downregulating competitive pathways . The use of plasmid-free recombinant strains has also been explored to make the process more suitable for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: Lacto-N-neotetraose undergoes various chemical reactions, including glycosylation and transglycosylation. These reactions are essential for the synthesis of its derivatives, such as sialyl and fucosyl derivatives .

Common Reagents and Conditions: Common reagents used in the synthesis of lacto-N-neotetraose include uridine 5′-diphosphate-glucose and the corresponding monosaccharides . Enzymatic methods often employ bacterial glycosyltransferases and sugar nucleotide generation enzymes .

Major Products Formed: The major products formed from the reactions involving lacto-N-neotetraose include its sialyl and fucosyl derivatives, such as Lewis x pentasaccharide and sialyl Lewis x hexasaccharide .

Aplicaciones Científicas De Investigación

Lacto-N-neotetraose has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex oligosaccharides . In biology and medicine, it is known for its prebiotic effects, enhancing immunity, regulating intestinal bacteria, and promoting cell maturation . It is also used as a nutritional fortifier in infant formula and has been approved as Generally Recognized As Safe by the U.S. Food and Drug Administration and the European Food Safety Authority .

Mecanismo De Acción

The mechanism of action of lacto-N-neotetraose involves its interaction with the intestinal microbiota. It survives digestion and reaches the infant gut, where it regulates the intestinal microbiota . This regulation is crucial for enhancing immunity and promoting intestinal health . The compound also serves as a core structure for the synthesis of other functional derivatives through fucosylation and sialylation .

Comparación Con Compuestos Similares

Lacto-N-neotetraose is often compared with other human milk oligosaccharides, such as lacto-N-tetraose and lacto-N-fucopentaose . These compounds share similar core structures but differ in their functional groups and biological activities. Lacto-N-neotetraose is unique due to its nonfucosylated structure and its significant presence in human milk .

List of Similar Compounds:- Lacto-N-tetraose

- Lacto-N-fucopentaose I

- Lacto-N-fucopentaose II

- Lacto-N-fucopentaose III

- Lacto-N-difucohexaose I

Propiedades

Fórmula molecular |

C26H45NO21 |

|---|---|

Peso molecular |

707.6 g/mol |

Nombre IUPAC |

N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C26H45NO21/c1-6(32)27-11-14(35)20(46-25-18(39)15(36)12(33)7(2-28)43-25)10(5-31)45-24(11)48-22-13(34)8(3-29)44-26(19(22)40)47-21-9(4-30)42-23(41)17(38)16(21)37/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32) |

Clave InChI |

IEQCXFNWPAHHQR-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)OC4C(C(C(C(O4)CO)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

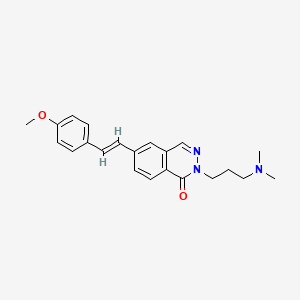

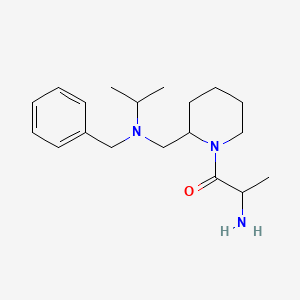

![2-[1-[(11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol](/img/structure/B14795164.png)

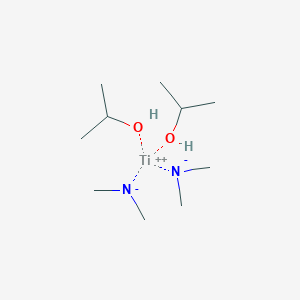

![tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B14795182.png)

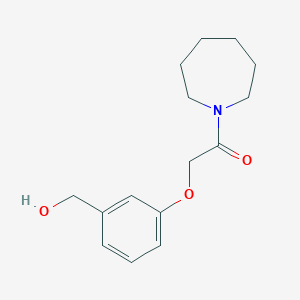

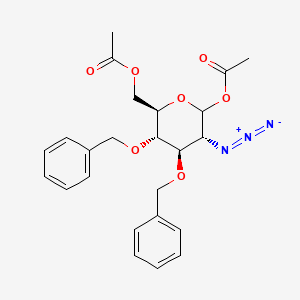

![(E)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone](/img/structure/B14795184.png)

![2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14795192.png)

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-8,9-dihydro-7H-purin-8-one](/img/structure/B14795215.png)

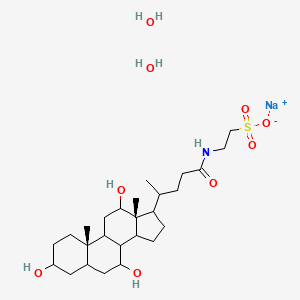

![2-[(2S)-2-[(8R,10R,14R)-3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol](/img/structure/B14795227.png)